3-amino-2-(ethylthio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-(ethylthio)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group and an ethylthio group in the 3- and 2-positions, respectively, makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(ethylthio)quinazolin-4(3H)-one typically involves the nucleophilic substitution of a quinazolinone derivative. One common method starts with the preparation of 3-(2-bromoethylamino)-2-phenylquinazolin-4(3H)-one, which is then reacted with various amines to introduce the amino group at the 3-position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under an ice bath followed by the addition of perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(ethylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to a dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: N-alkylated or N-acylated quinazolinones.
Scientific Research Applications
3-amino-2-(ethylthio)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-2-(ethylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antiviral activity against tobacco mosaic virus is attributed to its binding to the viral coat protein, inhibiting the virus’s ability to infect host cells . In the case of its antihistaminic activity, the compound likely interacts with histamine H1 receptors, preventing histamine from exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(2-substituted amino)ethylaminoquinazolin-4(3H)-ones: These compounds also exhibit antihistaminic activity and have been studied for their potential as non-sedative antihistamines.
Penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold: These compounds have shown significant antiviral activity against tobacco mosaic virus.
Uniqueness
3-amino-2-(ethylthio)quinazolin-4(3H)-one is unique due to the presence of both an amino group and an ethylthio group, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for medicinal chemistry research.
Properties
CAS No. |
158656-07-6 |
---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-amino-2-ethylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3OS/c1-2-15-10-12-8-6-4-3-5-7(8)9(14)13(10)11/h3-6H,2,11H2,1H3 |
InChI Key |
JWCWNJGOFGBRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.